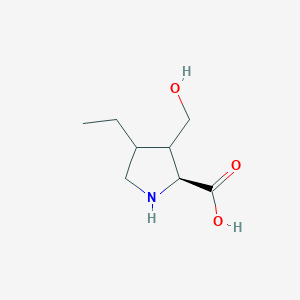
PROLINE, 4-ETHYL-3-(HYDROXYMETHYL)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
PROLINE, 4-ETHYL-3-(HYDROXYMETHYL)- is a derivative of proline, an amino acid that plays a crucial role in protein synthesis. This compound is characterized by the presence of an ethyl group at the 4th position and a hydroxymethyl group at the 3rd position of the proline ring. It is a versatile compound with significant applications in various fields, including medicinal chemistry and organic synthesis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of PROLINE, 4-ETHYL-3-(HYDROXYMETHYL)- can be achieved through several synthetic routes. One common method involves the alkylation of proline derivatives with ethyl halides under basic conditions. The hydroxymethyl group can be introduced through a hydroxymethylation reaction using formaldehyde and a suitable catalyst .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
PROLINE, 4-ETHYL-3-(HYDROXYMETHYL)- undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The ethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and nucleophiles are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of PROLINE, 4-ETHYL-3-(HYDROXYMETHYL)-, such as carboxylic acids, alcohols, and substituted proline derivatives .
Wissenschaftliche Forschungsanwendungen
Scientific Research Applications
The applications of Proline, 4-ethyl-3-(hydroxymethyl)- span multiple disciplines:
Medicinal Chemistry
- Drug Development : The compound serves as a precursor in synthesizing bioactive molecules, particularly in developing inhibitors for various enzymes. For instance, it has been explored as a potential angiotensin-converting enzyme inhibitor, which is crucial for treating hypertension .
- Therapeutic Potential : Research indicates that derivatives of proline can modulate protein interactions and may play roles in treating neurodegenerative diseases by influencing protein aggregation processes .
Biological Research
- Protein Structure Studies : Proline derivatives are essential in studying protein folding and stability due to their unique structural properties. They are frequently incorporated into peptides to investigate their effects on protein conformation .
- Enzyme Inhibition Studies : Proline derivatives have been studied for their ability to inhibit specific enzymes like prolyl oligopeptidase, which is implicated in neurodegenerative disorders such as Parkinson's disease .
Organic Synthesis
- Building Blocks : The compound is utilized as a building block in synthesizing complex organic molecules, facilitating the development of new chemical entities with potential therapeutic applications.
- Catalysis : It can be used as a chiral catalyst in asymmetric synthesis, enhancing reaction selectivity and yield .
Case Studies
Several studies illustrate the diverse applications of Proline, 4-ethyl-3-(hydroxymethyl)-:
Wirkmechanismus
The mechanism of action of PROLINE, 4-ETHYL-3-(HYDROXYMETHYL)- involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding, influencing the compound’s binding affinity to proteins and enzymes. The ethyl group can affect the compound’s hydrophobic interactions, impacting its overall biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Proline: The parent compound, which lacks the ethyl and hydroxymethyl groups.
Methanoprolines: Analogues of proline with a bridged methylene group.
Substituted Prolines: Compounds with various substituents at different positions on the proline ring.
Uniqueness
PROLINE, 4-ETHYL-3-(HYDROXYMETHYL)- is unique due to the presence of both an ethyl group and a hydroxymethyl group, which confer distinct chemical and biological properties. These modifications can enhance the compound’s stability, reactivity, and potential therapeutic applications compared to other proline derivatives .
Eigenschaften
CAS-Nummer |
102686-07-7 |
|---|---|
Molekularformel |
C8H15NO3 |
Molekulargewicht |
173.2096 |
Synonyme |
Proline, 4-ethyl-3-(hydroxymethyl)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















